5-Hydroxyomeprazole sulphide
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Overview
Description
5-Hydroxyomeprazole sulphide is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyomeprazole sulphide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanylmethyl group.
Pyridine Ring Construction: The pyridine ring is constructed through a series of cyclization reactions involving methoxy-substituted aldehydes and amines.
Final Assembly: The final step involves the coupling of the benzimidazole and pyridine intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanylmethyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzimidazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives and sulfoxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Hydroxyomeprazole sulphide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored as a potential drug candidate. Its benzimidazole core is known for its pharmacological activities, and modifications to its structure can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Hydroxyomeprazole sulphide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The sulfanylmethyl group can interact with thiol-containing proteins, affecting their function. The methoxy groups can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
[6-Methoxy-1H-benzimidazol-2-yl]methanol: A simpler benzimidazole derivative with similar biological activities.
[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol: Another benzimidazole derivative with potential pharmacological applications.
[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol: A fluorinated benzimidazole derivative with enhanced biological activity.
Uniqueness
The uniqueness of 5-Hydroxyomeprazole sulphide lies in its complex structure, which combines the benzimidazole and pyridine rings with methoxy and sulfanylmethyl groups. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for scientific research and industrial applications.
Properties
IUPAC Name |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-15(18-7-11(8-21)16(10)23-3)9-24-17-19-13-5-4-12(22-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRHWXYFTPMNSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201126257 |
Source
|
Record name | 4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103876-99-9 |
Source
|
Record name | 4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103876-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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